molecular formula C22H24N2O4S B4582912 ethyl 2-({2-cyano-3-[2-(pentyloxy)phenyl]acryloyl}amino)-3-thiophenecarboxylate

ethyl 2-({2-cyano-3-[2-(pentyloxy)phenyl]acryloyl}amino)-3-thiophenecarboxylate

Cat. No. B4582912
M. Wt: 412.5 g/mol
InChI Key: IJPXXFHRAFOKSI-SAPNQHFASA-N
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Description

"Ethyl 2-({2-cyano-3-[2-(pentyloxy)phenyl]acryloyl}amino)-3-thiophenecarboxylate" is a complex organic compound. Research on similar compounds indicates their potential in various fields like medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

Compounds like "ethyl 2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate" and its metal complexes have been synthesized through reactions involving thiocarbamoyl derivatives with metal ions like Co(II), Cu(II), and Zn(II) acetate (Sherif & Hosny, 2014).

Molecular Structure Analysis

Studies involving crystalline organic compounds similar to the one reveal intricate details through spectral techniques and X-ray diffraction. For instance, 2‐(methacryloyloxy)ethyl‐6‐amino‐5‐cyano‐2‐methyl‐4‐(thiophen‐2‐yl)‐4H‐pyran‐3‐carboxylate (ACMP) was characterized to understand its molecular structure and electronic properties (Kathavarayan et al., 2022).

Chemical Reactions and Properties

Various synthetic procedures are used to prepare similar compounds, showing a range of reactions and properties. For example, ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates were synthesized and evaluated for their antioxidant and anti-inflammatory activities (Acrylamido, Madhavi, & Sree Ramya, 2017).

Physical Properties Analysis

The physical properties of similar compounds can be elucidated through various analytical techniques like single-crystal X-ray diffraction, which reveals their supramolecular network and molecular conformation (Matos et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are often explored through spectroscopic and theoretical methods. For example, the structure and reactivity of ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate were studied to understand its role in diradical polymerization of acrylonitrile (Li, Willis, Padías, & Hall, 1991).

Scientific Research Applications

Anti-rheumatic Applications

A study by Sherif and Hosny (2014) on ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes highlighted significant antioxidant, analgesic, and anti-rheumatic effects. This suggests the potential of related compounds in treating rheumatic diseases through modulation of oxidative stress and inflammation Y. Sherif, N. Hosny, (2014).

Optical Limiting for Eye and Sensor Protection

Anandan et al. (2018) described the synthesis and characterization of thiophene dyes with enhanced nonlinear optical limiting behavior, useful in protecting human eyes and optical sensors from intense light sources. This application is crucial for the development of safety equipment and optoelectronic devices S. Anandan, S. Manoharan, N. Narendran, T. Girisun, Abdullah M. Asiri, (2018).

Fluorescent Probing for Biothiols

Wang et al. (2017) developed a colorimetric and ratiometric fluorescent probe based on a structurally similar compound for the detection of biothiols in living cells. This application is significant for studying cellular functions and diagnosing diseases associated with biothiol dysregulation Yi Wang, Meiqing Zhu, E. Jiang, Rimao Hua, Risong Na, Qing X. Li, (2017).

Supramolecular Assembly and Crystal Engineering

Matos et al. (2016) explored the supramolecular assembly of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, demonstrating its potential in crystal engineering through noncovalent interactions. This research highlights the material's utility in designing novel molecular architectures with specific physical properties Catiúcia R M O Matos, Letícia S. Vitorino, P. Oliveira, M. C. D. Souza, A. Cunha, F. C. Boechat, J. Resende, J. Carneiro, C. Ronconi, (2016).

Antioxidant and Anti-inflammatory Activities

Research by Madhavi and Sree Ramya (2017) on ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates revealed potent in vitro antioxidant and in vivo anti-inflammatory properties. This suggests the compound's relevance in developing treatments for conditions involving oxidative stress and inflammation K. Madhavi, Sree Ramya, (2017).

properties

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-(2-pentoxyphenyl)prop-2-enoyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-3-5-8-12-28-19-10-7-6-9-16(19)14-17(15-23)20(25)24-21-18(11-13-29-21)22(26)27-4-2/h6-7,9-11,13-14H,3-5,8,12H2,1-2H3,(H,24,25)/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPXXFHRAFOKSI-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=C(C=CS2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=C(C=CS2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-({(2E)-2-cyano-3-[2-(pentyloxy)phenyl]prop-2-enoyl}amino)thiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-({2-cyano-3-[2-(pentyloxy)phenyl]acryloyl}amino)-3-thiophenecarboxylate
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ethyl 2-({2-cyano-3-[2-(pentyloxy)phenyl]acryloyl}amino)-3-thiophenecarboxylate
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ethyl 2-({2-cyano-3-[2-(pentyloxy)phenyl]acryloyl}amino)-3-thiophenecarboxylate
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ethyl 2-({2-cyano-3-[2-(pentyloxy)phenyl]acryloyl}amino)-3-thiophenecarboxylate
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ethyl 2-({2-cyano-3-[2-(pentyloxy)phenyl]acryloyl}amino)-3-thiophenecarboxylate
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ethyl 2-({2-cyano-3-[2-(pentyloxy)phenyl]acryloyl}amino)-3-thiophenecarboxylate

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